2-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazole
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Overview
Description
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,3-BENZIMIDAZOLE is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,3-BENZIMIDAZOLE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or benzimidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,3-BENZIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler analog that lacks the pyrazole ring.
1,5-Dimethyl-1H-pyrazole: A simpler analog that lacks the benzimidazole ring.
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: A similar compound without the methyl groups on the pyrazole ring.
Uniqueness
2-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1H-1,3-BENZIMIDAZOLE is unique due to the presence of both the pyrazole and benzimidazole rings, as well as the methyl groups on the pyrazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H12N4/c1-8-9(7-13-16(8)2)12-14-10-5-3-4-6-11(10)15-12/h3-7H,1-2H3,(H,14,15) |
InChI Key |
AADZJKRQQGSLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=CC=CC=C3N2 |
solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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